molecular formula C14H16N2O2 B13313032 N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide

N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B13313032
M. Wt: 244.29 g/mol
InChI Key: GPTIFNWADGFGIY-UHFFFAOYSA-N
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Description

N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide typically involves the formation of the piperidine ring followed by its functionalization. One common method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which yields various cyclic amines in good to excellent yields . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method can be scaled up smoothly, showcasing its utility in industrial applications.

Mechanism of Action

The mechanism of action of N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific biological target and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which combines the piperidine ring with a benzofuran moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other piperidine derivatives .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-piperidin-3-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H16N2O2/c17-14(16-11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)18-13/h1-2,4,6,8,11,15H,3,5,7,9H2,(H,16,17)

InChI Key

GPTIFNWADGFGIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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